4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid
Overview
Description
4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyridine derivatives and contains multiple functional groups, including a phenyl ring, a pyridine ring, and a carboxylic acid group. Its unique structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the pyridine and phenyl moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic materials.
Medicine: The compound may be explored for its therapeutic properties, including its potential use as an anti-inflammatory or anticancer agent.
Industry: In the chemical industry, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of 4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate its precise mechanism and potential therapeutic applications.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with the pyridine ring and are known for their diverse biological activities.
Imidazole Derivatives: These compounds contain a five-membered ring with two nitrogen atoms and exhibit a range of biological activities.
Uniqueness: 4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-(3-oxo-2-phenylpyrido[3,2-b][1,4]oxazin-4-yl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-14(21)9-5-11-19-16-13(8-4-10-18-16)23-15(17(19)22)12-6-2-1-3-7-12/h1-4,6-8,10,15H,5,9,11H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBQOIJTZCZWLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C3=C(O2)C=CC=N3)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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